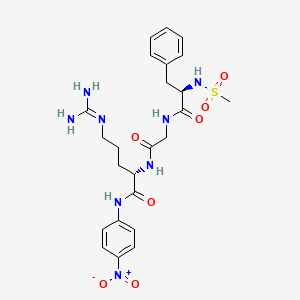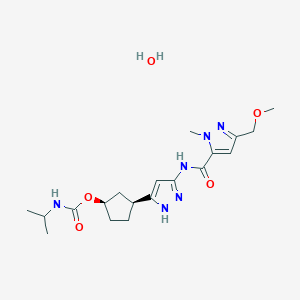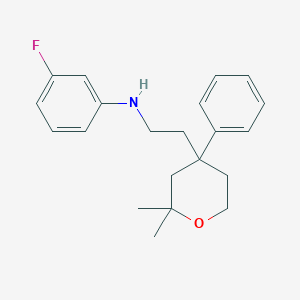![molecular formula C47H57N3O10S2 B12375411 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers, a sulfooxy group, and a xanthene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable precursor to form the tetradecahydro-1H-cyclopenta[a]phenanthrene core. This reaction typically requires a strong acid catalyst and elevated temperatures.
Introduction of the Sulfooxy Group: The sulfooxy group is introduced via a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Pentanoyl Group: This step involves the acylation of the core structure with a pentanoyl chloride derivative, in the presence of a base such as pyridine.
Formation of the Xanthene Moiety: The xanthene moiety is synthesized separately and then coupled to the main structure via a condensation reaction.
Final Assembly: The final steps involve the coupling of the various fragments under mild conditions, using reagents such as carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The carbonyl groups in the xanthene moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its complex structure and functional groups suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as electronics, photonics, and nanotechnology.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfooxy group and xanthene moiety are key functional groups that facilitate these interactions. The compound can modulate the activity of its targets by binding to their active sites or altering their conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C47H57N3O10S2 |
|---|---|
Molekulargewicht |
888.1 g/mol |
IUPAC-Name |
5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C47H57N3O10S2/c1-26(37-13-14-38-33-9-5-27-22-31(60-62(56,57)58)16-18-46(27,2)39(33)17-19-47(37,38)3)4-15-42(53)48-20-21-49-45(61)50-28-6-10-32(36(23-28)44(54)55)43-34-11-7-29(51)24-40(34)59-41-25-30(52)8-12-35(41)43/h6-8,10-12,23-27,31,33,37-39,51H,4-5,9,13-22H2,1-3H3,(H,48,53)(H,54,55)(H2,49,50,61)(H,56,57,58)/t26-,27-,31-,33+,37-,38+,39+,46+,47-/m1/s1 |
InChI-Schlüssel |
GPEMXWSXMAGAOE-SRYZESSDSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)OS(=O)(=O)O)C)C |
Kanonische SMILES |
CC(CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C5CCC6C5(CCC7C6CCC8C7(CCC(C8)OS(=O)(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


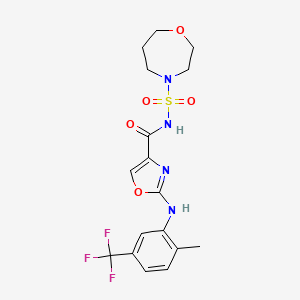
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
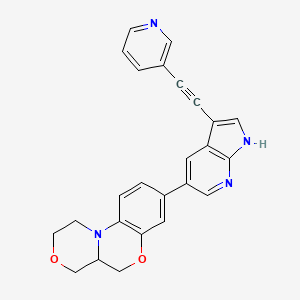

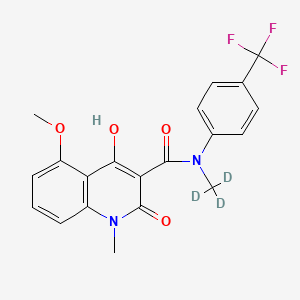
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)

![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
